molecular formula C9H16O3 B1198783 9-Oxononanoic acid CAS No. 2553-17-5

9-Oxononanoic acid

Cat. No. B1198783
CAS RN: 2553-17-5
M. Wt: 172.22 g/mol
InChI Key: WLGDDELKYAWBBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

9-Oxononanoic acid can be synthesized through various chemical pathways, including ozonolysis of oleic acid and biotechnological methods. For instance, a synthesis route involves ozonolysis of oleic acid, followed by reduction and further chemical reactions to yield 9-ONA. Another approach is the use of a biotechnological pathway involving enzymes like 9S-lipoxygenase and hydroperoxide lyase to convert linoleic acid into 9-ONA, offering an environmentally friendly and sustainable method for producing this compound (Otte et al., 2013).

Molecular Structure Analysis

The molecular structure of 9-ONA has been analyzed using techniques such as mass spectrometry and NMR spectroscopy. Studies focusing on the reaction products of oleic acid ozonolysis have identified 9-ONA among other products, demonstrating its relevance in understanding the chemical transformations of unsaturated fatty acids in atmospheric chemistry and organic aerosols (Reynolds et al., 2006).

Chemical Reactions and Properties

9-ONA undergoes various chemical reactions, reflecting its active chemical nature. It is involved in lipid peroxidation processes and can form Schiff base adducts with amino acids, indicating its potential role in protein modifications and interactions with nucleophilic compounds. For example, in peanuts, 9-ONA has been identified as undergoing reactions leading to the formation of specific lipation products, highlighting its importance in food chemistry and the study of lipid-protein interactions (Störmer et al., 2023).

Physical Properties Analysis

The physical properties of 9-ONA, such as solubility, boiling point, and melting point, are crucial for its applications in material science and organic synthesis. While specific studies on the physical properties of 9-ONA are limited, understanding these properties is essential for manipulating this compound in laboratory and industrial settings.

Chemical Properties Analysis

9-ONA's chemical properties, including its reactivity with other compounds and its role as a precursor for biopolymers, are of significant interest. It serves as a precursor for the synthesis of biopolymers, offering a route to high-performance materials from renewable resources. The compound's reactivity and interaction with various enzymes and chemical agents underscore its versatility and potential in synthetic chemistry and biotechnology applications (Otte et al., 2013).

Scientific Research Applications

1. Phospholipase A2 Activity and Thromboxane A2 Production

  • Summary of Application: 9-Oxononanoic acid (9-ONA), a major product of peroxidized fatty acids, was found to stimulate the activity of phospholipase A2 (PLA2), a key enzyme to initiate the arachidonate cascade and eicosanoid production .
  • Methods of Application: The study involved exposing fresh human blood to the atmosphere at 37°C, which led to the accumulation of 9-ONA . This was accompanied by significant increases of PLA2 activity and thromboxane B2 (TxB2) production .
  • Results: The study found that 9-ONA is the primary inducer of PLA2 activity and TxA2 production, and is probably followed by the development of diseases such as thrombus formation .

2. Ozonolysis of Fatty Acid Monolayers

  • Summary of Application: The ozonolysis of fatty acid monolayers was studied to understand the fate of organic-coated aerosols under realistic atmospheric conditions .
  • Methods of Application: The study investigated the effects of temperature and salinity on the degradation of oleic acid at the air–water interface and the persistence of the aged surfactant film at the surface .
  • Results: The study found that a residual surface film, suspected to be formed of nonanoic acid and a mixture of azelaic and 9-oxononanoic acids, is retained at the interface after ozonolysis at near-zero temperatures but not at room temperature .

3. Characteristics and Degradation of Organic Aerosols from Cooking Sources

  • Summary of Application: 9-Oxononanoic acid is found in the atmospheric environment originating from plant volatilization, combustion emissions, and cooking processes . It is used as a marker to study the characteristics and degradation of organic aerosols from cooking sources based on hourly observations of organic molecular markers in urban environments .
  • Methods of Application: The study used online thermal desorption aerosol gas chromatography and mass spectrometry (TAG) to measure organic molecular markers in fine particulate matter (PM 2.5) at an urban site in Changzhou, China .
  • Results: The study found that the concentrations of saturated fatty acids (sFAs), unsaturated fatty acids (uFAs) and oxidative decomposition products (ODPs) of unsaturated fatty acids were measured every 2 hours to investigate the temporal variations and the oxidative decomposition characteristics of uFAs in urban environments .

4. Lipid Peroxidation Product

  • Summary of Application: 9-Oxononanoic acid is an oxidized fatty acid formed via the autoxidation of linoleic acid . It decreases hepatic de novo fatty acid synthesis and increases hepatic carnitine palmitoyltransferase activity, a marker of β-oxidation, in rats .
  • Methods of Application: The study involved the use of isolated human plasma and rats .
  • Results: The study found that 9-Oxononanoic acid increases phospholipase A2 (PLA2) activity and production of thromboxane B2 (TXB2) in isolated human plasma .

5. Characteristics and Degradation of Organic Aerosols from Cooking Sources

  • Summary of Application: 9-Oxononanoic acid is found in the atmospheric environment originating from plant volatilization, combustion emissions, and cooking processes . It is used as a marker to study the characteristics and degradation of organic aerosols from cooking sources based on hourly observations of organic molecular markers in urban environments .
  • Methods of Application: The study used online thermal desorption aerosol gas chromatography and mass spectrometry (TAG) to measure organic molecular markers in fine particulate matter (PM 2.5) at an urban site in Changzhou, China .
  • Results: The study found that the concentrations of saturated fatty acids (sFAs), unsaturated fatty acids (uFAs) and oxidative decomposition products (ODPs) of unsaturated fatty acids were measured every 2 hours to investigate the temporal variations and the oxidative decomposition characteristics of uFAs in urban environments .

6. Lipid Peroxidation Product

  • Summary of Application: 9-Oxononanoic acid is an oxidized fatty acid formed via the autoxidation of linoleic acid . It decreases hepatic de novo fatty acid synthesis and increases hepatic carnitine palmitoyltransferase activity, a marker of β-oxidation, in rats .
  • Methods of Application: The study involved the use of isolated human plasma and rats .
  • Results: The study found that 9-Oxononanoic acid increases phospholipase A2 (PLA2) activity and production of thromboxane B2 (TXB2) in isolated human plasma .

Safety And Hazards

When handling 9-Oxononanoic acid, it is advised to wear suitable protective clothing and avoid contact with skin and eyes . Avoid formation of dust and aerosols . Use non-sparking tools . Prevent fire caused by electrostatic discharge steam .

Future Directions

The synthesis of 9-Oxononanoic acid, a precursor for biopolymers, is a promising area of research . The natural functionalization of fats and oils enables an easy access to interesting monomeric building blocks, which in turn transform the derivative biopolymers into high-performance materials .

properties

IUPAC Name

9-oxononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-8-6-4-2-1-3-5-7-9(11)12/h8H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGDDELKYAWBBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180228
Record name 9-Oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Oxononanoic acid

CAS RN

2553-17-5
Record name 9-Oxononanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2553-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Oxononanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002553175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Oxononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-OXONONANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH3Q8RSX3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
922
Citations
R Ren, T Hashimoto, M Mizuno, H Takigawa… - Journal of Clinical …, 2013 - jstage.jst.go.jp
… 9-hydoperoxide decomposes to various aldehydes after attack by another oxygen at one of the arrow positions; hexanal, 4-hydroxy nonenal, malonaldehyde, and 9-oxononanoic acid …
Number of citations: 37 www.jstage.jst.go.jp
KB Otte, M Kirtz, BM Nestl, B Hauer - ChemSusChem, 2013 - Wiley Online Library
… To investigate whether this reaction is also suitable for the production of 9-oxononanoic acid, we tested two enantiocomplementary LOXs in combination with two different 9/13-HPLs. St-…
L Störmer, L Poelchen, S Scholz… - Journal of Agricultural …, 2023 - ACS Publications
9-Oxononanoic acid (9-ONA) was quantitated in peanuts roasted at 170 C by GC–MS (EI). After roasting peanuts for 40 min, 9-ONA decreased from 1010 μmol/kg protein in the …
Number of citations: 1 pubs.acs.org
S Minamoto, K Kanazawa, H Ashida… - Biochimica et Biophysica …, 1988 - Elsevier
… its oral administration, and think that 9-oxononanoic acid may be one of toxic products in … 9-oxononanoic acid affects hepatic function. In the present study, synthetic 9-oxononanoic acid …
Number of citations: 35 www.sciencedirect.com
S Minamoto, K Kanazawa, H Ashida… - Agricultural and …, 1985 - academic.oup.com
… One fraction composed mainly of 9-oxononanoic acid (9-ONA) markedly stimulated the TBARS production in liver. Authentic 9-ONA also increased the lipid peroxide level as …
Number of citations: 36 academic.oup.com
K Kanazawa, M Natake - Agricultural and Biological Chemistry, 1986 - jstage.jst.go.jp
… Anattempt wasthen madeto detect the major low molecular-weight components of SP, 9-oxononanoic acid (9-ONA) and hexanal, in the hepatic mitochondrial and microsomal lipids. The …
Number of citations: 24 www.jstage.jst.go.jp
P Ferron, C Thibon, S Shinkaruk, P Darriet… - Journal of Agricultural …, 2020 - ACS Publications
γ-Nonalactone has been demonstrated to be a chemical marker of dried/cooked fruit nuances detected in must and wine, but little is known about its formation pathways. Therefore, on …
Number of citations: 9 pubs.acs.org
I Ujváry, A Kis-Tamás, L Novák - Journal of chemical ecology, 1985 - Springer
… -Short syntheses of (Z)-7-dodecen-l-yl acetate, (Z)-7-tetradecen-l-yl acetate, (Z)-9-dodecen-!-yl acetate, and (Z)-9-tetradecen-l-yl acetate from 7hydroxyheptanal and 9-oxononanoic acid …
Number of citations: 3 link.springer.com
GY Ishmuratov, AF Ismagilova, AA Sharipov… - Pharmaceutical …, 2003 - Springer
… 9-Oxononanoic acid (IV). To a solution of 8.35g (36.0 mmole) of acetal ester III in 100 ml of anhydrous ethanol (EtOH) was added 6.62 g (118.2 mmole) KOH and the mixture was boiled …
Number of citations: 7 link.springer.com
KB Otte, J Kittelberger, M Kirtz, BM Nestl… - …, 2014 - Wiley Online Library
… via a hydroperoxy intermediate into 9-oxononanoic acid, the … the oxidation of 9-oxononanoic acid and the establishment of … are feasible to oxidize 9-oxononanoic acid to azelaic acid. …

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